molecular formula C12H10FN5O B11859487 1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]- CAS No. 168098-94-0

1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]-

Cat. No.: B11859487
CAS No.: 168098-94-0
M. Wt: 259.24 g/mol
InChI Key: YXDVZNPTJFVUCB-UHFFFAOYSA-N
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Description

6-((3-Fluorobenzyl)oxy)-1H-purin-2-amine is a synthetic organic compound that belongs to the purine class of molecules It features a purine core structure with a 3-fluorobenzyl group attached via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-Fluorobenzyl)oxy)-1H-purin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives and 3-fluorobenzyl alcohol.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where the hydroxyl group of 3-fluorobenzyl alcohol reacts with the purine derivative in the presence of a base such as potassium carbonate.

    Catalysts and Solvents: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction is often catalyzed by palladium-based catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-((3-Fluorobenzyl)oxy)-1H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the purine core, particularly at positions 2 and 6.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

6-((3-Fluorobenzyl)oxy)-1H-purin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiviral or anticancer agent due to its ability to interact with nucleic acid structures.

    Biological Research: The compound is used in studies involving enzyme inhibition, particularly those enzymes involved in purine metabolism.

    Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-((3-Fluorobenzyl)oxy)-1H-purin-2-amine involves its interaction with specific molecular targets such as enzymes or nucleic acids. The fluorobenzyl group enhances its binding affinity to these targets, potentially inhibiting enzyme activity or interfering with nucleic acid replication processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-((3-Fluorobenzyl)oxy)-2-pyridinecarboxylic acid: Similar in structure but with a pyridine core instead of a purine.

    3-((3-Fluorobenzyl)oxy)phenylboronic acid: Contains a boronic acid group, making it useful in different chemical reactions.

Uniqueness

6-((3-Fluorobenzyl)oxy)-1H-purin-2-amine is unique due to its purine core, which is a fundamental structure in many biological molecules such as DNA and RNA. This structural feature allows it to interact with biological targets in ways that other similar compounds with different core structures cannot.

Properties

CAS No.

168098-94-0

Molecular Formula

C12H10FN5O

Molecular Weight

259.24 g/mol

IUPAC Name

6-[(3-fluorophenyl)methoxy]-7H-purin-2-amine

InChI

InChI=1S/C12H10FN5O/c13-8-3-1-2-7(4-8)5-19-11-9-10(16-6-15-9)17-12(14)18-11/h1-4,6H,5H2,(H3,14,15,16,17,18)

InChI Key

YXDVZNPTJFVUCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=NC(=NC3=C2NC=N3)N

Origin of Product

United States

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